N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a carboxamide group. The amide nitrogen is further functionalized with two distinct moieties:
- A 1,3-benzothiazol-2-yl group, a bicyclic aromatic system containing sulfur and nitrogen atoms.
- A 2-(1H-pyrazol-1-yl)ethyl chain, comprising an ethyl linker terminated by a pyrazole ring.
This structural architecture confers unique physicochemical and pharmacological properties. The benzothiazole and pyrazole motifs are prevalent in medicinal chemistry due to their hydrogen-bonding capabilities and interactions with biological targets such as kinases and G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(15-6-7-17-18(14-15)28-13-12-27-17)25(11-10-24-9-3-8-22-24)21-23-16-4-1-2-5-19(16)29-21/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBWWAWLMLIZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-aminobenzothiazole, 1H-pyrazole, and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The synthesis might proceed through the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole rings are coupled with the benzodioxine ring through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor, receptor agonist, or antagonist.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The compound is compared to analogues with modifications in the benzothiazole, linker, or heterocyclic substituents. Key examples include:
Key Observations:
The unsubstituted benzothiazole in the target compound may offer greater conformational flexibility for target binding.
Linker and Heterocycle Variations: The pyrazole group in the target compound (vs. imidazole in ) provides distinct hydrogen-bonding patterns. Pyrazole’s two adjacent nitrogen atoms can act as both donors and acceptors, influencing solubility and target interactions . The dimethylaminoethyl group in introduces basicity, which may enhance solubility in acidic environments but reduce passive diffusion across membranes .
Molecular Weight and Drug-Likeness :
Hydrogen-Bonding and Crystallographic Insights
The pyrazole and benzothiazole moieties in the target compound contribute to directional hydrogen bonding, critical for crystal packing and supramolecular assembly. Graph-set analysis () predicts patterns such as R₂²(8) motifs (common in amides) and S(6) loops (pyrazole-mediated interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
